Lincomycin Sulfone

Description

Significance of Sulfone Derivatives in Antibiotic Chemistry

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a significant functional group in medicinal chemistry. Sulfone derivatives are noted for a wide range of pharmacological properties, and many analogues are investigated for their antimicrobial activity. researchgate.net The incorporation of a sulfone moiety can alter the electronic and steric properties of a parent molecule, potentially influencing its biological activity and stability. acs.org In the field of antibiotics, the synthesis of sulfone derivatives is a strategy explored to develop new compounds or to understand the structure-activity relationships of existing drugs. researchgate.netnih.gov Drugs containing the sulfone group have been used to treat a variety of bacterial infections and other conditions. researchgate.netresearchgate.net

Overview of Lincomycin (B1675468) Metabolites and Impurities Research

The study of impurities and metabolites is critical in pharmaceutical research to ensure the quality, safety, and efficacy of a drug. Lincomycin, like other pharmaceutical compounds, can contain impurities from its manufacturing process or can degrade over time into various related substances. daicelpharmastandards.comveeprho.com Research into lincomycin impurities focuses on identifying and characterizing these compounds, which can include synthetic by-products and degradation products. veeprho.com

Degradation of lincomycin can occur through processes like oxidation, leading to the formation of compounds such as Lincomycin Sulfoxide (B87167) and Lincomycin Sulfone. nih.gov The presence of these and other impurities is carefully monitored as they can potentially affect the drug's stability and shelf life. daicelpharmastandards.com Understanding the formation of these metabolites and degradation products is essential for developing stable formulations and accurate analytical methods.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused, scientifically-grounded overview of this compound based on existing chemical research. The scope is strictly limited to its chemical context, including the role of sulfone derivatives in antibiotic science and its position within the broader research on lincomycin-related compounds. This text will detail its chemical properties and synthesis based on published findings.

Detailed Research Findings

This compound is primarily studied as an oxidation product of lincomycin. Its formation represents a key chemical transformation of the parent antibiotic.

Synthesis and Structure

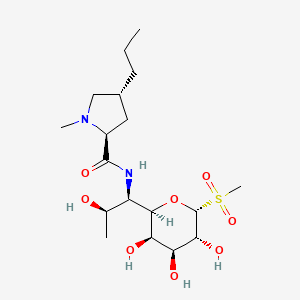

The chemical synthesis of this compound has been described through the oxidation of lincomycin. nih.gov One documented method involves the initial oxidation of lincomycin to form diastereomeric sulfoxides, which are then further treated with reagents like osmium tetraoxide and N-methylmorpholine-N-oxide to yield the sulfone. nih.govjst.go.jp Another efficient method reported is the chemical oxidation with hydrogen peroxide in an acidic medium. univ.kiev.ua Spectroscopic data, including FTIR, MS, and NMR, have been used to identify and characterize the resulting this compound. univ.kiev.ua

The key structural change from lincomycin to this compound is the oxidation of the methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group.

Chemical Properties

The table below summarizes key chemical identifiers and properties for this compound and its parent compound, Lincomycin.

| Property | This compound | Lincomycin |

| Chemical Formula | C₁₈H₃₄N₂O₈S allmpus.comguidechem.com | C₁₈H₃₄N₂O₆S daicelpharmastandards.com |

| Molecular Weight | 438.54 g/mol allmpus.com | 406.54 g/mol pharmaffiliates.com |

| CAS Number | 198080-68-1 allmpus.comguidechem.com | 154-21-2 guidechem.com |

| Chemical Name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide synzeal.com | Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside daicelpharmastandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H34N2O8S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H34N2O8S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(28-16)29(4,26)27/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |

InChI Key |

ZPFDTLNOBUHOKG-KIDUDLJLSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)(=O)C)O)O)O)[C@@H](C)O |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)(=O)C)O)O)O)C(C)O |

Origin of Product |

United States |

Chemical Synthesis and Formation Mechanisms of Lincomycin Sulfone

Oxidative Transformation Pathways of Lincomycin (B1675468)

The conversion of lincomycin to lincomycin sulfone is achieved by targeting the sulfur atom of the thiomethyl group for oxidation. This process can be mediated by a range of oxidizing agents, leading to the sequential formation of lincomycin sulfoxide (B87167) and subsequently this compound.

Direct Chemical Oxidation Strategies

Several direct chemical oxidation methods have been effectively employed for the synthesis of this compound. These methods utilize powerful oxidizing agents that can introduce two oxygen atoms to the sulfur center of the lincomycin molecule.

Hydrogen peroxide (H₂O₂) serves as a common and efficient reagent for the oxidation of lincomycin. In an acidic medium, the reaction with hydrogen peroxide can yield both lincomycin sulfoxide and this compound. univ.kiev.uanih.gov The reaction proceeds through the initial formation of the sulfoxide, which can be further oxidized to the sulfone with continued exposure to the oxidizing agent. Studies have shown that this method represents a viable pathway for the preparation of this compound. nih.gov However, in alkaline media, the oxidation of lincomycin with H₂O₂ can lead to the formation of N-oxides in addition to the conversion of the thiomethyl group to sulfoxides and sulfones. univ.kiev.uaresearchgate.net

| Reagent | Medium | Primary Products | Reference |

| Hydrogen Peroxide (H₂O₂) | Acidic | Lincomycin Sulfoxide, this compound | univ.kiev.uanih.gov |

| Hydrogen Peroxide (H₂O₂) | Alkaline | N-oxides, Sulfoxides, Sulfones | univ.kiev.uaresearchgate.net |

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are highly effective and selective oxidizing agents. benthamscience.comcnr.itwikipedia.org The oxidation of lincomycin with dimethyldioxirane initially results in the formation of lincomycin sulfoxide-glycosides. jst.go.jpnih.gov These intermediates can then be subjected to further oxidation to yield the corresponding sulfone. This two-step approach allows for a controlled synthesis of this compound. The mechanism of dioxirane (B86890) oxidation involves an electrophilic transfer of an oxygen atom to the nucleophilic sulfur atom of the lincomycin. wikipedia.org

While osmium tetraoxide (OsO₄) is well-known for the dihydroxylation of alkenes, wikipedia.orgmasterorganicchemistry.com in combination with a co-oxidant like N-methylmorpholine-N-oxide (NMO), it can be used to oxidize sulfoxides to sulfones. Following the initial oxidation of lincomycin to its sulfoxide derivatives using reagents like dimethyldioxirane, treatment with osmium tetraoxide and N-methylmorpholine-N-oxide affords the same this compound. jst.go.jpnih.gov NMO acts as a stoichiometric oxidant to regenerate the catalytic OsO₄, making the process more efficient. masterorganicchemistry.com

| Precursor | Reagent System | Product | Reference |

| Lincomycin Sulfoxides | Osmium Tetraoxide (OsO₄), N-methylmorpholine-N-oxide (NMO) | This compound | jst.go.jpnih.gov |

Potassium hydrogen peroxomonosulfate (KHSO₅), commercially known as Oxone®, is a powerful and versatile oxidizing agent. univ.kiev.ua The reaction of lincomycin hydrochloride with KHSO₅ in an aqueous solution at room temperature can produce this compound within a short reaction time. univ.kiev.ua In an alkaline environment, the reaction with KHSO₅ can proceed further to form the corresponding sulfone-N-oxide, indicating that pH is a critical factor in determining the final product. univ.kiev.uauniv.kiev.ua The stoichiometry of the reaction in an alkaline medium shows that one mole of lincomycin reacts with three moles of KHSO₅ to form the sulfone-N-oxide. univ.kiev.uauniv.kiev.ua

A study detailing the oxidation of lincomycin hydrochloride with KHSO₅ reported the successful synthesis of this compound. The reaction was conducted in an aqueous solution at 25°C for 30 minutes. univ.kiev.ua

| Reagent | Medium | Reaction Time | Product | Reference |

| Potassium Hydrogen Peroxomonosulfate (KHSO₅) | Aqueous | 30 min | This compound | univ.kiev.ua |

| Potassium Hydrogen Peroxomonosulfate (KHSO₅) | Alkaline | - | Sulfone-N-oxide | univ.kiev.uauniv.kiev.ua |

Factors Influencing Chemical Oxidation Selectivity and Yield

The selectivity and yield of this compound synthesis are influenced by several key factors. The choice of oxidizing agent, the pH of the reaction medium, reaction time, and temperature all play crucial roles in directing the outcome of the oxidation process.

The pH of the medium is a significant determinant of the reaction products. For instance, the oxidation of lincomycin with hydrogen peroxide in an acidic medium favors the formation of lincomycin sulfoxide and sulfone. univ.kiev.ua In contrast, alkaline conditions tend to promote the formation of N-oxides alongside the sulfur oxidation products. univ.kiev.uaresearchgate.net Similarly, with potassium hydrogen peroxomonosulfate, an alkaline medium leads to the formation of a sulfone-N-oxide, while more neutral conditions yield the sulfone. univ.kiev.ua The kinetics of the oxidation reaction of lincomycin hydrochloride with KHSO₅ have been shown to follow the general laws of specific acid-base catalysis. univ.kiev.uauniv.kiev.ua

The nature of the oxidizing agent also dictates the selectivity. Dioxiranes offer high selectivity for the formation of sulfoxides, which can then be isolated and further oxidized to the sulfone in a controlled manner. jst.go.jp The reaction conditions, such as temperature, can also affect the outcome. For example, forced degradation studies have shown that lincomycin degradation occurs most rapidly in the presence of hydrogen peroxide at elevated temperatures, indicating its susceptibility to oxidation. nih.gov

| Factor | Condition | Effect | Reference |

| pH | Acidic (with H₂O₂) | Favors formation of sulfoxide and sulfone | univ.kiev.ua |

| Alkaline (with H₂O₂) | Promotes formation of N-oxides | univ.kiev.uaresearchgate.net | |

| Alkaline (with KHSO₅) | Leads to sulfone-N-oxide formation | univ.kiev.uauniv.kiev.ua | |

| Oxidizing Agent | Dimethyldioxirane | High selectivity for sulfoxide formation | jst.go.jp |

| Temperature | Elevated | Increases rate of oxidation | nih.gov |

Enzymatic Catalysis in Sulfone Formation

The enzymatic basis for the S-oxidation of lincomycin by ammonia-oxidizing microorganisms is believed to be the action of ammonia (B1221849) monooxygenase (AMO). asm.orgwikipedia.orgnih.gov AMO is the key enzyme that initiates ammonia oxidation in both AOA and ammonia-oxidizing bacteria (AOB). asm.orgwikipedia.orgnih.gov This enzyme is known for its broad substrate promiscuity, enabling it to co-oxidize a variety of compounds that are not its primary substrate, including thioethers. asm.org The oxidation of thioethers to their corresponding sulfoxides is a reaction known to be catalyzed by AMO. asm.org It is therefore plausible that the same enzymatic mechanism is responsible for the oxidation of the sulfide (B99878) moiety in lincomycin to this compound in AOA.

Mechanisms of S-Oxidation by Ammonia-Oxidizing Microorganisms

Influence of Environmental Conditions on Biotransformation Pathways

The transformation of the antibiotic lincomycin into its metabolite, this compound, is a process significantly governed by a variety of environmental factors. The biotransformation pathways are complex and can be influenced by both biotic and abiotic conditions, which dictate the rate and extent of lincomycin degradation and the subsequent formation of its derivatives.

The primary mechanism for the formation of this compound is the oxidation of the sulfur atom in the parent lincomycin molecule. This can occur through both microbial-mediated processes and abiotic chemical reactions. Research indicates that the thiomethyl group of lincomycin is a key site for oxidative attack, leading to the formation of sulfoxide and sulfone derivatives. researchgate.net

Several environmental parameters have been identified as critical in influencing these transformation pathways. These include the presence of sunlight, microbial activity, and temperature. nih.gov Studies have shown that the degradation of lincomycin is significantly accelerated under light conditions compared to dark conditions. nih.gov Similarly, the presence of active microbial communities enhances the transformation rate. nih.govescholarship.org Temperature also plays a crucial role, with higher temperatures generally leading to faster degradation. nih.gov

In aquatic environments, both photolysis and microbial degradation contribute to the transformation of lincomycin. researchgate.netnih.gov The presence of photosensitizers in water can accelerate the photochemical oxidation of lincomycin. researchgate.net Furthermore, different types of microorganisms, such as ammonia oxidizers, have been shown to be capable of biotransforming lincomycin through pathways including S-oxidation, which directly leads to the formation of this compound. escholarship.org

The interplay of these environmental factors determines the dominant degradation pathway and the resulting concentration of transformation products like this compound in the environment. Understanding these influences is crucial for predicting the environmental fate and persistence of lincomycin.

Detailed Research Findings

| Environmental Factor | Condition | Observed Effect on Lincomycin Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Sunlight | Light vs. Dark | Transformation is significantly faster under light conditions. | The half-life of lincomycin was found to be 24-53 days in light compared to 154-2897 days in the dark. | nih.gov |

| Microbial Activity | Non-sterile vs. Sterile | Microbial activity accelerates lincomycin transformation. | The half-life was shorter in non-sterile (12-809 days) than in sterile (154-2897 days) samples. | nih.gov |

| Temperature | 12°C, 20°C, 28°C | Higher temperatures lead to faster transformation. | In slurry samples, the half-life was 18-38 days at 28°C, compared to 34 and 462 days at 20°C and 12°C, respectively. | nih.gov |

| Microorganism Type | Ammonia-Oxidizing Archaea (AOA) | Capable of hydroxylation, S-oxidation, and demethylation of lincomycin. | AOA demonstrated the most effective biotransformation capability among the tested ammonia oxidizers. | escholarship.org |

| Ammonia-Oxidizing Bacteria (AOB) | Showed limited biotransformation of lincomycin. | Primarily utilized nitrosation for the transformation of other tested antibiotics. | escholarship.org | |

| Comammox Bacteria | Carried out hydroxylation, demethylation, and demethylthioation of lincomycin. | Demonstrated a moderate biotransformation ability for lincomycin. | escholarship.org |

Chemical Synthesis of this compound

In addition to its formation through biotransformation, this compound can also be produced via chemical synthesis. The controlled oxidation of lincomycin is the primary method for its synthesis in a laboratory setting. This process typically involves the use of specific oxidizing agents to convert the sulfide group of lincomycin first to a sulfoxide and then to a sulfone.

One documented method for the synthesis of this compound involves a two-step oxidation process. nih.gov Initially, lincomycin is treated with an oxidizing agent such as dimethyldioxirane to yield lincomycin sulfoxide. nih.gov Subsequent treatment of the sulfoxide with a stronger oxidizing agent, like osmium tetraoxide in the presence of N-methylmorpholine-N-oxide, affords the corresponding this compound. nih.gov This synthetic route allows for the production of this compound for analytical and research purposes.

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Lincomycin | Dimethyldioxirane | Lincomycin Sulfoxide | nih.gov |

| Lincomycin Sulfoxide | Osmium tetraoxide / N-methylmorpholine-N-oxide | This compound | nih.gov |

Degradation Pathways and Environmental Fate of Lincomycin Sulfone Precursors

Abiotic Degradation Processes of Lincomycin (B1675468)

Photodegradation Mechanisms and Pathways

Photocatalytic Degradation with Advanced Oxidation Processes (e.g., TiO2/UV)

Mineralization Pathways and Ionic Species Formation

Complete degradation, or mineralization, of lincomycin transforms the molecule into simpler inorganic compounds. Advanced Oxidation Processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) and UV light, have demonstrated the capacity for complete mineralization of lincomycin usda.gov. This process results in the formation of inorganic ions, primarily sulfate, ammonium, and nitrate (B79036) ions usda.govresearchgate.net. Other methods, like dielectric barrier discharge plasma, have also shown high degradation rates, exceeding 90% nih.govresearchgate.net. While some studies indicate significant mineralization, others report lower rates, with specific AOPs achieving 21% and 31% mineralization for oxytetracycline (B609801) (OTC) and lincomycin (LNC), respectively researchgate.net.

S- and N-Demethylation Processes

Lincomycin undergoes various biotransformation and chemical oxidation pathways, including S-oxidation, N-demethylation, and propyldealkylation usda.govresearchgate.netiaea.orgresearchgate.netwur.nlresearchgate.netusda.govnih.govusask.ca. S-oxidation of the thiomethyl group is a key process that leads to the formation of lincomycin sulfoxide (B87167) and, subsequently, lincomycin sulfone researchgate.netiaea.orgnih.goviaea.org. This compound has been identified as a product of both chemical oxidation (e.g., with hydrogen peroxide) and microbial transformations researchgate.netiaea.orgnih.gov. N-demethylation is another significant pathway, yielding N-demethyl lincomycin nih.gov. These metabolic processes contribute to the transformation of lincomycin in various environmental matrices.

Table 1: Lincomycin Degradation Pathways and Identified Products

| Degradation Pathway | Identified Products | Primary Process |

| S-oxidation | Lincomycin Sulfoxide, this compound | Chemical/Biotic |

| N-demethylation | N-demethyl lincomycin | Biotic |

| Propyldealkylation | Various degradation intermediates | Chemical/Biotic |

| Mineralization | Sulfate ions, Ammonium ions, Nitrate ions | Chemical |

| Other Oxidation | Sulfur oxide, Organic ionic species | Chemical |

Table 2: Lincomycin Degradation Efficiency by Different Methods

| Degradation Method | Reported Efficiency (%) | Notes |

| Photocatalysis (TiO₂ + UV) | Complete mineralization | Formation of inorganic ions usda.gov |

| Dielectric Barrier Discharge Plasma | >90% | High degradation rates nih.govresearchgate.net |

| Bacillus subtilis (LMB-A) | 92.69% | Bioremediation potential researchgate.net |

| Rhodotorula mucilaginosa (LMB-D) | 74.05% | Bioremediation potential researchgate.net |

| Penicillium oxalicum (LMB-E) | 88.20% | Bioremediation potential researchgate.net |

| Laboratory Biodegradation (Aquatic) | Half-life: ~30 hours | After 10-14 day start-up phase; rate constant 0.55 d⁻¹ iaea.orgusda.gov |

| Advanced Oxidation Processes (AOPs) | 21-31% (Mineralization) | Reported for OTC and LNC respectively researchgate.net |

Environmental Occurrence and Transport of Lincomycin and its Degradation Products

Lincomycin and its transformation products, including this compound, are frequently detected in various environmental compartments, reflecting their widespread use and incomplete removal during wastewater treatment.

Detection in Aquatic Systems (e.g., Lagoons, Groundwater, Wastewater)

Lincosamides, such as lincomycin, are among the most frequently detected antibacterial agents in wastewater treatment plant effluents and surface runoff from agricultural areas iaea.org. Lincomycin has been identified in rivers and creeks, including the Rhine, Elbe, Neckar, Danube, and Po usda.gov. Its presence in groundwater has also been reported, indicating a potential for leaching from contaminated sources researchgate.netnih.gov. Nanogram per litre concentrations of emerging contaminants, including lincomycin, are found in groundwater, with transformation products sometimes detected at concentrations equal to or exceeding those of the parent compound nih.gov.

Presence in Agricultural Environments (e.g., Manure, Soil)

The agricultural sector is a significant source of lincomycin entering the environment, primarily through the application of animal manure. Lincosamides are detected in surface runoff from agricultural production systems iaea.org. Lincomycin manufacturing biowaste is recognized as a source of antibiotic pollution researchgate.net. Studies have confirmed the presence of lincomycin in animal manure, often associated with concentrated animal feeding operations nih.govwur.nl. Furthermore, lincomycin and its analogs show potential for bioremediation in both water and soil environments polluted by these compounds researchgate.net.

Soil-Water Transport and Attenuation Processes

The mobility of lincomycin in soil is significantly influenced by soil properties, particularly pH. Sorption of lincomycin to soil is pH-dependent, increasing notably when the soil pH rises above 7.6 nih.govunl.edu. At pH values below its pKa (7.5–7.8), lincomycin exists predominantly as a cationic species, leading to increased water solubility and reduced interaction with soil's cation exchange complex, especially in the presence of high cation concentrations nih.govunl.edu. This pH-dependent behavior suggests that lincomycin's mobility in arid soils is strongly tied to soil pH nih.govunl.edu.

Lincomycin exhibits a tendency to leach into groundwater and move via surface runoff, with its transport potential varying based on soil type researchgate.net. Mobility is further enhanced at pH values above 7.5, correlating with the increased cationic species and reduced sorption. While biodegradation is considered a major removal mechanism in aquatic environments iaea.orgusda.gov, manganese dioxides in soils and sediments can also contribute to its decomposition iaea.org.

Table 3: Lincomycin Sorption and Persistence in Soil

| Soil Type/Conditions | Freundlich Kf | pH Dependence | Soil Half-life (DT50) | Mobility Indication |

| Biosolid-treated soil (1.58% OC) | 11.98 | Increased sorption at pH > 7.6 | N/A | Dependent on pH |

| Unamended soil (1.42% OC) | 210.15 | Increased sorption at pH > 7.6 | N/A | Dependent on pH |

| Low-organic-content soil | 5.09 | Increased sorption at pH > 7.6 | N/A | Dependent on pH |

| Sand | N/A | N/A | ~1 day | Fast degradation |

| Clay | N/A | N/A | ~11 days | More persistent |

| Manure-amended soil | N/A | N/A | ~9 days | N/A |

| General Persistence | Moderately persistent | Tends to leach to surface and groundwater researchgate.net | ||

| Aquatic Environment (lab study) | ~30 hours | Biodegradation is a major removal mechanism iaea.orgusda.gov | ||

| Ephemeral Wetlands | 50% dissipation in 31 days |

Persistence and Dissipation in Various Environmental Compartments

Lincomycin is considered moderately persistent in the environment, with its stable chemical structure contributing to resistance against natural degradation iaea.org. Its persistence and dissipation rates vary significantly depending on the environmental compartment and prevailing conditions, including soil type, pH, moisture, and temperature nih.govwur.nlresearchgate.net. In soil, reported half-lives range from approximately 2 to 26 days, depending on soil type iaea.org. Studies indicate faster degradation in sandy soils (DT50 ~1 day) compared to clay soils (DT50 ~11 days) researchgate.net. In manure-amended soils, half-lives can be around 9 days researchgate.net.

In aquatic environments, laboratory studies have shown a half-life of approximately 30 hours for lincomycin after an initial acclimation period, with a degradation rate constant of 0.55 d⁻¹ iaea.orgusda.gov. Dissipation can occur over days, months, or even years in different environmental compartments usda.gov. For instance, lincomycin concentrations in ephemeral wetlands dissipated by 50% within 31 days researchgate.net. Over a three-year period in a wastewater recharge basin, no net accumulation of lincomycin was observed in the soil, suggesting sustainable degradation processes usda.gov. However, lincomycin's tendency to leach into groundwater and its detection in waters contaminated over a decade prior highlights its potential for long-term persistence under certain conditions researchgate.netiaea.org.

Compound Name Table:

Lincomycin

this compound

Lincomycin Sulfoxide

N-demethyl lincomycin

Sulfate ions

Ammonium ions

Nitrate ions

Sulfur oxide

Advanced Analytical Methodologies for Characterization and Quantification of Lincomycin Sulfone

Chromatographic Techniques for Separation and Impurity Profiling

Chromatographic methods are fundamental for isolating lincomycin (B1675468) sulfone from complex matrices, such as pharmaceutical formulations or reaction mixtures, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical impurities, including lincomycin sulfone. While specific, optimized HPLC methods targeting this compound as the primary analyte are not extensively detailed in the provided literature, its role as a known impurity or oxidation product of lincomycin means that HPLC methods developed for lincomycin often incorporate its detection and profiling.

Research indicates that HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is frequently employed for the determination of lincomycin and its related substances . These hyphenated techniques offer superior selectivity and sensitivity, allowing for the identification and quantification of this compound even at low concentrations. Typical chromatographic conditions for lincomycin analysis, which can be adapted for this compound, often involve reversed-phase chromatography using C18 stationary phases. Mobile phases commonly consist of aqueous buffers, such as trifluoroacetic acid solutions, mixed with organic modifiers like acetonitrile (B52724) . The development of stability-indicating HPLC methods is critical, as it ensures that this compound, which can form through oxidative degradation, is accurately detected and quantified over the shelf-life of a drug product .

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity due to the use of smaller particle size columns and higher operating pressures. While specific UPLC methods dedicated to this compound are not detailed, UPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful tool for the rapid identification and quantification of drug oxidation products and impurities in various matrices researchgate.net. The application of UHPLC-MS/MS in the analysis of other antibiotic oxidation products suggests its high potential for profiling this compound in complex samples, enabling more efficient and comprehensive impurity analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the identity and elucidating the structure of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are critical for the definitive identification and structural characterization of this compound. These techniques have been instrumental in confirming its formation during the oxidation of lincomycin nih.govresearchgate.netresearchgate.net. MS provides information about the molecular weight, while MS/MS offers detailed structural insights through fragmentation patterns.

When coupled with liquid chromatography (LC-MS/MS), these methods are highly effective for both qualitative identification and quantitative analysis of this compound as an impurity . Electrospray Ionization (ESI) in positive mode is a common ionization technique for lincomycin and its derivatives . Typical operating parameters reported for LC-MS/MS analysis include a gas temperature of 325°C, a vaporizer temperature of 200°C, nitrogen as drying gas at 5 L/min and nebulizer gas at 60 psi, with a capillary voltage of 2000 V . Specific fragmentation voltages and collision energies are applied to generate characteristic fragment ions, enabling targeted detection and quantification using Multiple Reaction Monitoring (MRM) .

| Parameter | Value |

| Ionization Mode | ESI-Positive |

| Gas Temperature | 325°C |

| Vaporizer Temperature | 200°C |

| Drying Gas Flow | 5 L/min (Nitrogen) |

| Nebulizer Gas Pressure | 60 psi (Nitrogen) |

| Capillary Voltage | 2000 V |

| MRM Dwell Period | 200 ms |

| Fragmentation Voltage | 70 V (for Lincomycin) |

| Collision Energy | 10 V (for Lincomycin) |

Table 1: Typical LC-MS/MS Parameters for Lincomycin and Related Compounds .

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of compounds. NMR has been employed to confirm the identity of this compound, alongside MS, as a product of lincomycin oxidation nih.govresearchgate.netresearchgate.net. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within the molecule, allowing for the unambiguous assignment of the sulfone group and other structural features. The identification of this compound and its sulfoxide (B87167) counterpart by MS and NMR spectroscopy has been a key step in understanding the oxidation pathways of lincomycin nih.govresearchgate.netresearchgate.net.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by analyzing its absorption of infrared radiation. For this compound, FT-IR spectroscopy provides characteristic absorption bands that confirm the presence of the sulfone moiety and other functional groups.

FTIR-ATR (Attenuated Total Reflectance) spectra of this compound exhibit characteristic principal peaks associated with the sulfone group (SO₂) at approximately 1146 cm⁻¹ (symmetric stretching, νs) and 1295 cm⁻¹ (asymmetric stretching, νas) univ.kiev.ua. Additionally, bands corresponding to amide groups are observed, typically around 1524 cm⁻¹ (amide II) and 1654 cm⁻¹ (amide I) univ.kiev.ua. FT-IR analysis has also confirmed the transformation of the methylthio moiety (-SCH₃) of lincomycin into a sulfur oxide, characteristic of the sulfone formation researchgate.net. These distinct spectral fingerprints are crucial for the identification and quality control of this compound researchgate.net.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1146 | SO₂ (symmetric stretch) |

| 1295 | SO₂ (asymmetric stretch) |

| 1524 | Amide II |

| 1654 | Amide I |

Table 2: Characteristic FT-IR Absorption Bands for this compound univ.kiev.uaresearchgate.net.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules ntu.edu.sgbiu.ac.ilunl.ptchiralabsxl.comnih.gov. This phenomenon occurs when a molecule possesses chiral chromophores (light-absorbing groups) ntu.edu.sg. CD spectroscopy is instrumental in elucidating the three-dimensional structure and stereochemistry of chiral compounds mtoz-biolabs.comrsc.org.

The application of CD spectroscopy for stereochemical assignment typically involves comparing the CD spectrum of an unknown compound with that of a known standard, or employing theoretical calculations and exciton (B1674681) coupling theory, particularly when multiple chromophores are present chiralabsxl.commtoz-biolabs.com. For molecules with known stereochemistry and similar structural features, their CD spectra often serve as unique fingerprints, allowing for the determination of relative or absolute configurations chiralabsxl.commtoz-biolabs.com.

Research into lincomycin derivatives has demonstrated the utility of CD spectroscopy in characterizing oxidized forms. For instance, studies on lincomycin sulfoxides have utilized CD investigations to assign the absolute configuration of the sulfur atom, identifying it as R or S in specific derivatives jst.go.jp. This suggests that CD spectroscopy can be a valuable tool for assigning stereochemistry in this compound and related oxidized compounds, providing critical insights into their spatial arrangement.

Quantitative Determination Methodologies

Accurate quantification of this compound is essential for quality control, research, and development. Various analytical methods can be employed, with oxidimetric titration offering a cost-effective and accessible approach.

Oxidimetric Titration Methods (e.g., Iodometric Titration)

Oxidimetric titrations rely on redox reactions to determine the concentration of an analyte. A well-established method for the quantitative determination of lincomycin and its derivatives involves oxidation with potassium hydrogen peroxomonosulfate (KHSO5), commonly known as Oxone, followed by an iodometric determination of the residual oxidant researchgate.netuniv.kiev.uaresearchgate.netnuph.edu.uauniv.kiev.uaresearcher.life.

The reaction proceeds in an alkaline medium, where KHSO5 quantitatively oxidizes lincomycin to a sulfone-N-oxide researchgate.netuniv.kiev.uaresearchgate.netnuph.edu.uauniv.kiev.ua. The stoichiometry of this reaction indicates that one mole of lincomycin reacts with three moles of KHSO5 researchgate.netuniv.kiev.uaresearchgate.netnuph.edu.uauniv.kiev.ua. The method involves adding a known excess of KHSO5 to the sample, allowing sufficient time for the oxidation to complete. Subsequently, the unreacted KHSO5 is quantified by reacting it with potassium iodide, which liberates iodine. This liberated iodine is then titrated with a standard solution of sodium thiosulfate, typically using starch as an indicator univ.kiev.uaresearchgate.netuniv.kiev.ua.

This approach is adaptable for this compound, leveraging the oxidative potential of KHSO5. The precision of such titrimetric methods is generally high, with relative standard deviations (RSD) often reported to be below 2% univ.kiev.uaresearchgate.netuniv.kiev.ua.

Table 1: Oxidimetric Titration of Lincomycin (Illustrative Stoichiometry)

| Analyte | Oxidizing Agent | Reaction Product (Example) | Stoichiometry (Analyte:Oxidant) | Titration Method |

| Lincomycin | KHSO5 (Oxone) | Sulfone-N-oxide | 1 : 3 | Iodometric |

| This compound | KHSO5 (Oxone) | (Assumed further oxidation) | (Expected to be similar) | Iodometric |

Note: The exact stoichiometry for this compound would require specific experimental determination, but the principle of oxidizing the sulfur atom and quantifying residual oxidant remains applicable.

Stability-Indicating Analytical Method Validation

A stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical substances and products. Such a method must be capable of accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients nih.govmdpi.com. This capability is typically demonstrated through rigorous validation, including forced degradation studies nih.govmdpi.com.

Method Validation Principles: Method validation involves assessing several key parameters to ensure reliability:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products nih.govmdpi.cominnovareacademics.in.

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the method's response within a specified range nih.govmdpi.cominnovareacademics.in.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies nih.govmdpi.cominnovareacademics.in.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intraday) and intermediate precision (interday) nih.govmdpi.cominnovareacademics.in.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage nih.govmdpi.cominnovareacademics.in.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively innovareacademics.in.

Forced Degradation Studies: These studies involve subjecting this compound to various stress conditions, such as acidic hydrolysis, alkaline hydrolysis, oxidation, thermal stress, and photolysis nih.gov. The objective is to generate degradation products and then demonstrate that the analytical method can effectively separate and quantify the intact this compound from these degradants nih.gov. This ensures that the method is truly stability-indicating and can monitor potential changes in the compound over time or under storage . While specific studies on this compound are limited in the provided search results, the validation of HPLC methods for lincomycin itself highlights the importance and methodology of stability-indicating assays nih.govmdpi.comnih.gov. For example, HPLC methods for lincomycin have been validated according to FDA and ICH guidelines, incorporating forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions nih.govmdpi.comnih.gov.

Table 2: Key Parameters in Stability-Indicating Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (General) |

| Specificity | Ability to assess analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | No significant interference from degradants. |

| Linearity | Demonstration of a linear relationship between concentration and response. | Correlation coefficient (R²) > 0.999. |

| Accuracy | Closeness of test results to the true value. | Recovery typically 98-102%. |

| Precision | Degree of agreement among individual test results (repeatability, intermediate precision). | RSD usually < 2%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Minimal impact on results. |

| LOD/LOQ | Lowest concentration reliably detected (LOD) and quantified (LOQ). | Dependent on application; e.g., LOD ~0.85 µg/mL, LOQ ~0.26 µg/mL for an HPLC method innovareacademics.in. |

| Forced Degradation | Stress testing to identify and quantify degradation products. | Method must resolve analyte from degradants. |

Mechanistic Studies on Lincomycin Biosynthesis Relevant to Parent Compound Pathways

Early Biosynthetic Pathways of Lincomycin (B1675468)

Formation of Amino Octose and 4-n-Propyl-L-Proline Precursors

The biosynthesis of the propylproline moiety begins with the amino acid L-tyrosine. This pathway involves several enzymatic steps to transform tyrosine into the characteristic 4-propyl-L-proline (PPL) building block plos.orgnih.govfrontiersin.orgwikipedia.orgresearchgate.net. The initial step in this pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) plos.orgnih.govfrontiersin.orgwikipedia.orgresearchgate.net. This is followed by extradiol cleavage of the aromatic ring of L-DOPA, a process catalyzed by enzymes such as LmbB1 frontiersin.orgresearchgate.netcuni.cz. Further steps involve cyclization and subsequent modifications, including methylation and isomerisation, mediated by various enzymes encoded within the lincomycin biosynthetic gene cluster, such as LmbW and LmbX, to ultimately yield PPL frontiersin.orgwikipedia.org.

The amino octose moiety, known as methylthiolincosamide (MTL), is derived from central carbohydrate metabolism precursors, such as D-ribose 5-phosphate, D-fructose 6-phosphate, or D-sedoheptulose 7-phosphate pnas.orgnih.govscispace.comresearchgate.net. Enzymes like LmbR catalyze a transaldol reaction to form an eight-carbon sugar backbone, which is then isomerized by LmbN to produce D-erythro-D-gluco-octose 8-phosphate. Subsequent enzymatic steps, including phosphorylation, epimerization, and amination, convert this intermediate into the activated amino octose unit, GDP-D-α-D-lincosamide pnas.orgnih.govscispace.comnih.gov. The precise order of some of these steps is still under investigation pnas.orgscispace.com.

Enzymatic Steps (e.g., LmbB2-catalyzed Tyrosine Hydroxylation)

A critical early step in the propylproline branch of lincomycin biosynthesis is the hydroxylation of L-tyrosine to L-DOPA. This reaction is catalyzed by the LmbB2 protein, encoded by the lmbB2 gene within the lincomycin biosynthetic gene cluster plos.orgnih.govresearchgate.netnih.govmuni.cz. LmbB2 is a unique heme protein, distinct from common tyrosine hydroxylases and tyrosinases, and it requires cofactors like (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) for its activity plos.orgnih.govmuni.czplos.org. The LmbB2-catalyzed tyrosine hydroxylation is confirmed as the initial step in the amino acid branch of lincomycin biosynthesis plos.orgnih.govmuni.cz.

Post-Condensation Modifications and Lincosamide Scaffold Diversification

Following the synthesis of the propylproline and amino octose precursors, they are condensed to form the lincosamide scaffold. This scaffold then undergoes several post-condensation modifications to yield the final lincomycin molecule.

Role of PLP-dependent Enzymes (e.g., LmbF, CcbF)

Pyridoxal-5′-phosphate (PLP)-dependent enzymes play a crucial role in the diversification and final maturation steps of lincosamide biosynthesis. Specifically, LmbF, found in the lincomycin pathway, and its homolog CcbF from the celesticetin (B1194208) pathway, are involved in processing cysteine S-conjugated intermediates rsc.orgacs.orgnih.govnsfc.gov.cnnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net. LmbF catalyzes a β-elimination reaction, leading to a thiol intermediate, which is subsequently S-methylated by LmbG to form lincomycin rsc.orgacs.orgnsfc.gov.cn. In contrast, CcbF performs a decarboxylation-coupled oxidative deamination, leading to a different product. These enzymes represent a bifurcation point in lincosamide biosynthesis, enabling the formation of structurally diverse compounds rsc.orgacs.orgnih.govnsfc.gov.cnnih.govresearchgate.netresearchgate.net. Other PLP-dependent enzymes, such as LmbJ, are involved in N-methylation of the proline moiety wikipedia.org.

Investigation of Biosynthetic Gene Clusters

Formation of Lincomycin Sulfone

This compound is formed through the oxidation of the sulfur atom in the thioether linkage of lincomycin to a sulfone (SO₂) group nih.govresearchgate.netuniv.kiev.ua. This transformation is typically achieved through chemical oxidation, for example, using hydrogen peroxide under specific conditions researchgate.netuniv.kiev.ua. While not a direct product of the organism's primary biosynthetic machinery, its formation is intrinsically linked to the structure of the biosynthesized lincomycin.

Q & A

Q. What are the key steps in synthesizing and characterizing Lincomycin Sulfone, and how can researchers ensure reproducibility?

this compound is synthesized via oxidation of Lincomycin HCl using potassium hydrogen persulfate (KHSO₅) under controlled conditions (25°C, 30 minutes). The reaction mixture is neutralized, filtered, and purified via methanol extraction and vacuum drying . Characterization relies on FTIR-ATR spectroscopy, with critical peaks at 1146 cm⁻¹ (symmetric SO₂ stretch) and 1295 cm⁻¹ (asymmetric SO₂ stretch), alongside amid group bands at 1524 cm⁻¹ and 1654 cm⁻¹ . To ensure reproducibility, document reaction pH, temperature, and solvent ratios rigorously, and cross-validate spectral data against reference libraries.

Q. How do researchers distinguish this compound from its N-oxide derivatives using spectroscopic methods?

FTIR-ATR analysis differentiates this compound from its N-oxide sulfone derivatives by identifying the absence/presence of the N-O stretching vibration at ~926 cm⁻¹. This compound lacks this peak, whereas N-oxide derivatives exhibit it alongside SO₂ and amid group bands . NMR spectroscopy further resolves structural ambiguities by analyzing sulfur oxidation states and heteroatom environments.

Q. What oxidation pathways are documented for this compound synthesis, and how do reaction conditions influence product formation?

Oxidation pathways vary with pH and oxidizing agents:

- Acidic conditions (H₂O₂) : Favors sulfoxide intermediates, progressing to sulfone derivatives.

- Alkaline conditions (NaOH/NH₄OH) : Promotes N-oxide formation alongside sulfone products, with NH₄OH favoring S-isomer selectivity . Table 1 summarizes key reaction parameters:

| Oxidizing Agent | pH | Temperature | Major Product | Key Spectral Markers |

|---|---|---|---|---|

| KHSO₅ | 6 | 25°C | This compound | 1146, 1295 cm⁻¹ (SO₂) |

| H₂O₂ (NaOH) | 8.5 | 25°C | N-oxide Sulfone | 926 cm⁻¹ (N-O), 1146 cm⁻¹ |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation pathways for this compound synthesis?

Discrepancies in product formation (e.g., sulfone vs. N-oxide sulfone) often arise from pH variability or incomplete neutralization. To mitigate:

- Replicate studies : Reproduce reaction conditions (e.g., 2 mM Oxone, pH 6) from peer-reviewed protocols .

- Multi-technique validation : Combine HPLC, MS, and NMR to confirm product purity and structural assignments .

- Control experiments : Test intermediate stability under varying pH and temperature to identify degradation pathways.

Q. What methodological frameworks (e.g., PICO, FINER) are optimal for designing studies on this compound’s catalytic or biomedical applications?

Use the PICO framework to structure hypotheses:

- Population : Catalytic systems or bacterial strains.

- Intervention : this compound dosage/structure.

- Comparison : Alternative catalysts/antibiotics.

- Outcome : Reaction efficiency or antimicrobial activity . Apply FINER criteria to evaluate feasibility, novelty, and ethical alignment, particularly for in vivo studies .

Q. How can researchers optimize purification protocols for this compound to address yield-loss challenges?

Industrial-grade sulfone purification employs activated carbon-resin adsorption, achieving >99.8% efficiency . For lab-scale optimization:

- Solvent screening : Test methanol, ethanol, and acetonitrile for solubility differences.

- Column chromatography : Use silica gel with gradient elution (e.g., chloroform:methanol ratios) to separate sulfone derivatives.

- Purity validation : Monitor via melting point (76–80°C) and HPLC retention time consistency .

Data Analysis and Reporting Guidelines

Q. What strategies ensure robust spectral data interpretation for this compound derivatives?

- Peak assignment : Cross-reference FTIR/NMR data with computational models (e.g., DFT simulations) to confirm SO₂ and N-oxide vibrations .

- Error margins : Report melting point ranges (e.g., 76–80°C) and spectral resolution limits to highlight measurement uncertainties.

Q. How should researchers address stability concerns when storing this compound for long-term studies?

- Storage conditions : Use desiccators with P₄O₁0 at 13.3 Pa to prevent hygroscopic degradation .

- Stability assays : Conduct accelerated aging tests (40°C/75% RH) and monitor via FTIR for SO₂ group integrity.

Tables

Q. Table 2: Key FTIR Peaks for this compound and Derivatives

| Compound | SO₂ Symmetric (cm⁻¹) | SO₂ Asymmetric (cm⁻¹) | N-O Stretch (cm⁻¹) | Amide Bands (cm⁻¹) |

|---|---|---|---|---|

| This compound | 1146 | 1295 | – | 1524, 1654 |

| N-oxide Sulfone | 1146 | 1295 | 926 | 1524, 1654 |

Data sourced from controlled oxidation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.